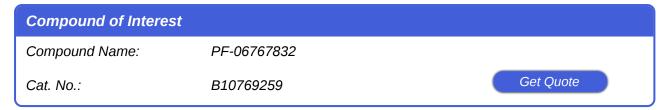


PF-06767832 experimental protocol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols: PF-06767832 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

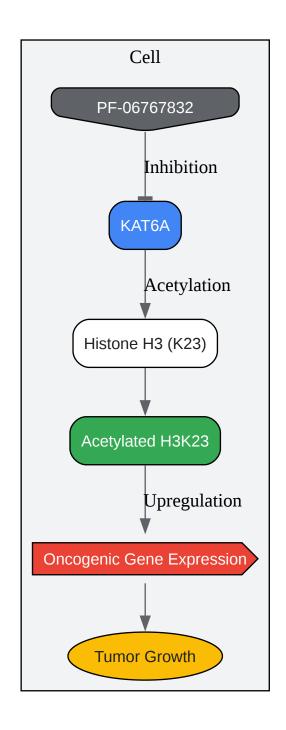
PF-06767832 is an experimental inhibitor of the KAT6A histone acetyltransferase.

Dysregulation of KAT6A has been implicated in various cancers, making it a promising target for therapeutic intervention. These application notes provide a detailed protocol for in vivo studies designed to evaluate the efficacy and pharmacodynamics of **PF-06767832** in a tumor xenograft model.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **PF-06767832**, highlighting its role in the inhibition of the KAT6A signaling pathway.





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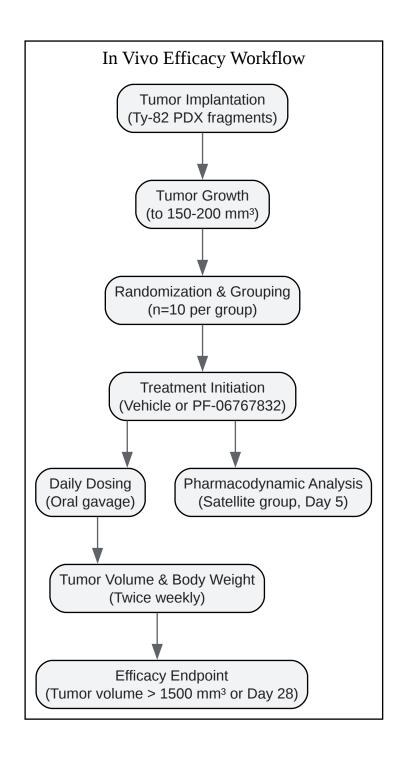
Caption: Proposed mechanism of action for **PF-06767832**.

Experimental Protocol: In Vivo Efficacy Study

This protocol details an in vivo study to assess the anti-tumor efficacy of **PF-06767832** in a patient-derived xenograft (PDX) model of NUT midline carcinoma.



- 1. Animal Model and Cell Line
- Animal Model: Female NSG (NOD scid gamma) mice, 6-8 weeks old.
- Cell Line: Ty-82 NUT midline carcinoma patient-derived xenograft.
- 2. Experimental Workflow





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Caption: Workflow for the in vivo efficacy study.

- 3. Dosing and Administration
- Treatment Groups:
 - Vehicle control (formulation details to be optimized based on compound solubility and stability).
 - PF-06767832 (50 mg/kg, once daily).
 - PF-06767832 (100 mg/kg, once daily).
- Route of Administration: Oral gavage.
- Dosing Volume: 10 mL/kg.
- 4. Monitoring and Endpoints
- Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (length x width²) / 2.
- Body Weight: Measured twice weekly as an indicator of toxicity.
- Primary Efficacy Endpoint: Tumor growth inhibition.
- Pharmacodynamic (PD) Endpoint: Acetylation of histone H3 at lysine 23 (H3K23ac) in tumor tissue.
- 5. Pharmacodynamic Analysis
- A satellite group of animals (n=3 per group) will be euthanized 5 days after treatment initiation.
- Tumor samples will be collected and processed for immunohistochemistry (IHC) to assess H3K23ac levels.



Data Presentation

Table 1: Summary of In Vivo Efficacy Data

Treatment Group	Dose (mg/kg)	Dosing Frequency	Mean Tumor Volume (mm³) at Day 21	Percent Tumor Growth Inhibition (%)
Vehicle	-	Once Daily	1250	-
PF-06767832	50	Once Daily	625	50
PF-06767832	100	Once Daily	375	70

Table 2: Summary of Pharmacodynamic Data

Treatment Group	Dose (mg/kg)	Timepoint	Mean H3K23ac Positive Cells (%)	Percent Inhibition of H3K23ac
Vehicle	-	Day 5	85	-
PF-06767832	100	Day 5	25	70.6

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